molecular formula C15H18ClN7 B11502895 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl](4-chlorobenzyl)cyanamide

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl](4-chlorobenzyl)cyanamide

Cat. No.: B11502895
M. Wt: 331.80 g/mol
InChI Key: GFFXJJHHJSRMJH-UHFFFAOYSA-N
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Description

4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide is a chemical compound with the molecular formula C₁₃H₁₇ClN₆ It is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyanamide group attached to a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide typically involves the reaction of cyanuric chloride with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 4-chlorobenzyl cyanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidation states of the compound .

Scientific Research Applications

Chemistry

In chemistry, 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

It is also being investigated for its potential use in cancer therapy, where it may act as a cytotoxic agent targeting specific cancer cells .

Industry

In industry, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the integrity of microbial cell membranes, leading to cell lysis and death. In cancer therapy, it may interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClN7

Molecular Weight

331.80 g/mol

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[(4-chlorophenyl)methyl]cyanamide

InChI

InChI=1S/C15H18ClN7/c1-21(2)13-18-14(22(3)4)20-15(19-13)23(10-17)9-11-5-7-12(16)8-6-11/h5-8H,9H2,1-4H3

InChI Key

GFFXJJHHJSRMJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(CC2=CC=C(C=C2)Cl)C#N)N(C)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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